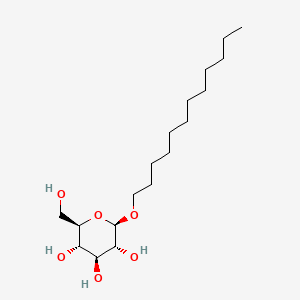

Dodecyl b-D-glucopyranoside

Vue d'ensemble

Description

Le n-Dodécyl-β-D-glucopyranoside est un surfactant non ionique largement utilisé dans la recherche biochimique et biophysique. C'est un alkylglycopyranoside à longue chaîne, ce qui signifie qu'il est constitué d'une chaîne dodécyle (douze carbones) attachée à une molécule de glucose. Ce composé est connu pour sa capacité à solubiliser les protéines membranaires tout en maintenant leur état natif, ce qui le rend précieux dans les études impliquant des protéines membranaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du n-Dodécyl-β-D-glucopyranoside implique généralement la réaction du dodécanol avec le glucose. Le processus peut être catalysé par des acides ou des enzymes pour faciliter la formation de la liaison glycosidique. Les conditions de réaction comprennent souvent :

Température : Des températures modérées autour de 60 à 80 °C.

Catalyseurs : Des catalyseurs acides comme l'acide sulfurique ou des catalyseurs enzymatiques.

Solvants : Des solvants organiques tels que le méthanol ou l'éthanol pour dissoudre les réactifs.

Méthodes de production industrielle

Dans les milieux industriels, la production du n-Dodécyl-β-D-glucopyranoside est mise à l'échelle en utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Le processus implique :

Matières premières : Dodécanol et glucose de haute pureté.

Catalyse : Utilisation d'enzymes immobilisées pour catalyser efficacement la réaction.

Purification : Le produit est purifié par cristallisation ou chromatographie pour atteindre le niveau de pureté souhaité.

Analyse Des Réactions Chimiques

Types de réactions

Le n-Dodécyl-β-D-glucopyranoside subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des aldéhydes ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent le convertir à nouveau en sa forme alcool.

Substitution : Les groupes hydroxyle sur la partie glucose peuvent participer à des réactions de substitution.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les chlorures d'acyle ou les halogénoalcanes peuvent être utilisés en conditions basiques.

Principaux produits formés

Oxydation : Acide dodécanoïque ou dodécanal.

Réduction : Dodécanol.

Substitution : Divers dérivés alkyles ou acyles du n-Dodécyl-β-D-glucopyranoside.

Applications De Recherche Scientifique

Biochemical Applications

Protein Solubilization

Dodecyl β-D-glucopyranoside is primarily utilized in the solubilization of membrane proteins. Its non-ionic nature allows it to interact with lipid membranes without denaturing proteins, making it ideal for studies involving protein purification and characterization. Research has shown that this surfactant can effectively maintain the functional integrity of membrane proteins during extraction processes .

Detergent Properties

The compound exhibits critical micelle concentration (CMC) values around 0.13 mM, which indicates its efficiency as a detergent in biochemical assays. It is often employed in various laboratory techniques including:

- Electrophoresis : Used to prepare samples for SDS-PAGE.

- Chromatography : Helps in the separation of proteins based on size and charge.

- Mass Spectrometry : Assists in analyzing protein complexes by stabilizing non-covalent interactions .

Material Science

Nanomaterial Fabrication

Dodecyl β-D-glucopyranoside has been explored in the synthesis of nanomaterials. For instance, it has been used as a template for the fabrication of poly(diacetylene) nanofibers, which are significant in photonic applications due to their unique optical properties . The surfactant aids in controlling the morphology and size of these nanostructures.

Solid-State Phase Behavior

Studies on the solid-state phase behavior of dodecyl β-D-glucopyranoside have revealed insights into its thermal properties and phase transitions. Techniques such as differential scanning calorimetry (DSC) have been employed to understand how this compound behaves under varying temperature conditions, which is crucial for applications in developing thermally responsive materials .

Pharmaceutical Applications

Drug Delivery Systems

In pharmaceutical research, dodecyl β-D-glucopyranoside is investigated for its role in drug delivery systems. Its ability to form stable liposomes enhances the bioavailability of hydrophobic drugs. Studies have demonstrated improved tissue distribution and therapeutic efficacy when alkyl glycosides are incorporated into liposomal formulations .

Antitumor Activity

Recent studies have highlighted the potential of dodecyl β-D-glucopyranoside in cancer therapy. It has shown promising results in inhibiting tumor growth in xenograft models, with significant reductions in tumor size observed at specific dosages. This underscores its potential as an adjuvant therapy alongside conventional treatments .

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Antitumor Activity Evaluation | Assess anticancer effects | Significant apoptosis induction in cancer cells |

| Drug Delivery System Development | Enhance bioavailability of hydrophobic drugs | Improved tissue distribution observed |

| Protein Purification Techniques | Evaluate solubilization efficiency | Maintained protein functionality during extraction processes |

Mécanisme D'action

The primary mechanism by which n-Dodecyl-β-D-Glucopyranoside exerts its effects is through the formation of micelles. These micelles can encapsulate hydrophobic molecules, thereby increasing their solubility in aqueous solutions. The compound interacts with membrane proteins through hydrophobic and hydrogen bonding interactions, stabilizing them in their native conformation .

Comparaison Avec Des Composés Similaires

Composés similaires

Octyl-β-D-glucopyranoside : Un autre surfactant non ionique avec une chaîne alkyle plus courte.

Décyl-β-D-glucopyranoside : Similaire au n-Dodécyl-β-D-glucopyranoside mais avec une chaîne à dix carbones.

n-Dodécyl-β-D-maltoside : Contient une partie maltose au lieu du glucose.

Unicité

Le n-Dodécyl-β-D-glucopyranoside est unique en raison de son équilibre entre les propriétés hydrophobes et hydrophiles, ce qui le rend très efficace pour solubiliser les protéines membranaires sans les dénaturer. Sa chaîne alkyle plus longue par rapport aux dérivés octyle et décyle offre de meilleures capacités de solubilisation pour les protéines plus volumineuses et plus hydrophobes .

Activité Biologique

Dodecyl β-D-glucopyranoside (C₁₈H₃₆O₆) is a nonionic surfactant that has garnered attention for its diverse biological activities and applications in biochemical research. This compound, also known as n-Dodecyl-β-D-glucopyranoside, features a hydrophilic glucose head and a hydrophobic dodecyl tail, making it effective in various biological and pharmaceutical contexts. This article delves into the biological activity of dodecyl β-D-glucopyranoside, highlighting its mechanisms of action, applications, and relevant case studies.

Dodecyl β-D-glucopyranoside is characterized by its amphiphilic nature, which allows it to form micelles in aqueous solutions. Its molecular structure consists of:

- Hydrophilic Head : Derived from glucose.

- Hydrophobic Tail : Composed of a dodecyl group.

This unique structure enables the compound to interact with biological membranes and proteins effectively.

Biological Activities

Dodecyl β-D-glucopyranoside exhibits several notable biological activities:

- Surfactant Properties : As a nonionic surfactant, it is widely used in solubilizing membrane proteins, particularly G-protein-coupled receptors (GPCRs), allowing researchers to study these proteins in their native state .

- Membrane Interaction : Research indicates that dodecyl β-D-glucopyranoside can alter membrane fluidity and permeability, enhancing or inhibiting the uptake of drugs and other compounds into cells . This property is critical in drug delivery systems.

- Antimicrobial Activity : Studies suggest that dodecyl β-D-glucopyranoside may possess antibacterial and antifungal properties, making it a potential candidate for therapeutic applications against various pathogens.

- Stabilization of Proteins : At specific concentrations, this compound can stabilize proteins, which is essential for maintaining their functional integrity during experimental procedures .

The biological activity of dodecyl β-D-glucopyranoside can be attributed to its ability to interact with lipid bilayers and proteins:

- Micelle Formation : In aqueous environments, dodecyl β-D-glucopyranoside forms micelles that can encapsulate hydrophobic molecules, facilitating their transport across membranes.

- Protein Denaturation : Depending on the concentration used, it can denature proteins by disrupting hydrophobic interactions within protein structures.

- Membrane Disruption : The compound's surfactant properties can disrupt lipid bilayers, leading to increased permeability and potential cytotoxic effects at high concentrations .

Case Studies

Several studies have explored the biological activity of dodecyl β-D-glucopyranoside:

- Study on Liposome Stability : A study investigated the effects of alkyl glycosides, including dodecyl β-D-glucopyranoside, incorporated into synthetic liposomes. Results indicated enhanced stability and improved tissue distribution in Ehrlich solid tumor-bearing mice .

- Protein Solubilization : In biochemical research, dodecyl β-D-glucopyranoside has been successfully used to solubilize membrane-bound proteins for analysis using techniques such as NMR spectroscopy and mass spectrometry .

Comparative Analysis with Other Surfactants

The following table compares dodecyl β-D-glucopyranoside with other common surfactants regarding their properties and applications:

| Surfactant | Type | Applications | Biological Activity |

|---|---|---|---|

| Dodecyl β-D-glucopyranoside | Nonionic | Protein solubilization | Antimicrobial properties |

| Sodium dodecyl sulfate (SDS) | Anionic | Protein denaturation | Cytotoxic effects at high doses |

| Triton X-100 | Nonionic | Cell lysis | Mildly toxic |

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIDGJJWBIBVIA-UYTYNIKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891954 | |

| Record name | Dodecyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59122-55-3 | |

| Record name | Dodecyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59122-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059122553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LN7P7UCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.